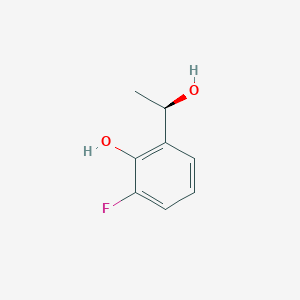
1-(3-Phenylbutyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenylbutyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a phenylbutyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
準備方法
The synthesis of 1-(3-Phenylbutyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivative .
Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine ring. This method is advantageous due to its simplicity and high yield .
Industrial production methods often utilize batch or flow reactors to optimize reaction conditions and improve efficiency. For example, a simplified procedure for the synthesis of monosubstituted piperazines involves the use of a protonated piperazine in the presence of metal ions supported on polymeric resins. This method can be further enhanced by microwave acceleration to increase reaction rates .
化学反応の分析
1-(3-Phenylbutyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines.
科学的研究の応用
1-(3-Phenylbutyl)piperazine has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, piperazine derivatives are often used as building blocks for the synthesis of pharmaceuticals due to their biological activity. They are found in drugs used to treat various conditions, including cardiovascular diseases, psychiatric disorders, and infections .
In biological research, this compound is used as a ligand in receptor binding studies to investigate the interactions between drugs and their target receptors. This compound is also employed in the development of new therapeutic agents and in the study of enzyme inhibition .
In the industrial sector, piperazine derivatives are used as intermediates in the synthesis of agrochemicals, dyes, and polymers. Their versatility and reactivity make them valuable in various chemical processes .
作用機序
The mechanism of action of 1-(3-Phenylbutyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. Piperazine derivatives are known to act as agonists or antagonists at various receptor sites, including serotonin, dopamine, and adrenergic receptors. These interactions can modulate neurotransmitter release and receptor activity, leading to therapeutic effects .
The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular processes. For example, piperazine derivatives have been shown to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby increasing their availability in the synaptic cleft .
類似化合物との比較
1-(3-Phenylbutyl)piperazine can be compared to other piperazine derivatives, such as 1-benzylpiperazine, 1-(4-fluorophenyl)piperazine, and 1-(3-chlorophenyl)piperazine. These compounds share a similar piperazine core structure but differ in their substituents, leading to variations in their biological activity and pharmacological properties .
1-Benzylpiperazine: Known for its stimulant effects and use as a recreational drug.
1-(4-Fluorophenyl)piperazine: Often used in research as a serotonin receptor agonist.
1-(3-Chlorophenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.
The uniqueness of this compound lies in its specific phenylbutyl substituent, which may confer distinct pharmacological properties and therapeutic potential compared to other piperazine derivatives.
特性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC名 |
1-(3-phenylbutyl)piperazine |
InChI |
InChI=1S/C14H22N2/c1-13(14-5-3-2-4-6-14)7-10-16-11-8-15-9-12-16/h2-6,13,15H,7-12H2,1H3 |
InChIキー |
IYEKIYCVADCUTA-UHFFFAOYSA-N |
正規SMILES |
CC(CCN1CCNCC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(2-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B13603535.png)




![4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde](/img/structure/B13603569.png)




